Ames Mutagenicity Profile: Reduced Michler's Ketone (RMK) vs. Michler's Ketone (MK) — Distinguishing the Oxidation State
Direct head‑to‑head Ames test data demonstrate that 4,4′‑methylenebis(N,N‑dimethyl)benzamine (reduced Michler's ketone, RMK, CAS 101‑61‑1) is unequivocally mutagenic in Salmonella typhimurium TA100, whereas Michler's ketone (MK, CAS 90‑94‑8) shows no mutagenic activity under identical conditions [1]. The mutagenic response of RMK was linear across 1–33 µg/plate with phenobarbital‑induced mouse‑liver S9 activation [1]. Because 4,4′‑Bis(dimethylamino)benzhydrol occupies an intermediate oxidation state between MK and RMK, this binary mutagenicity divergence provides a critical safety‑differentiation anchor: the hydrol's toxicological profile cannot be assumed from either the ketone or the fully reduced methane, necessitating compound‑specific safety data rather than read‑across.
| Evidence Dimension | Mutagenicity (Ames test, TA100) |
|---|---|
| Target Compound Data | 4,4′-Bis(dimethylamino)benzhydrol: no direct Ames data published; structurally positioned between non‑mutagenic MK and mutagenic RMK |
| Comparator Or Baseline | MK (Michler's ketone): non‑mutagenic; RMK (reduced Michler's ketone): mutagenic, linear response 1–33 µg/plate |
| Quantified Difference | Qualitative inversion: RMK positive, MK negative across same assay system; the hydrol's activity remains experimentally undetermined but mechanistically distinct |
| Conditions | Salmonella typhimurium TA100 with phenobarbital‑induced B6D2F1 mouse or Osborne‑Mendel rat‑liver S9 |
Why This Matters
Procurement of the wrong oxidation‑state analogue (RMK instead of MK or the hydrol) can introduce a genotoxic liability that is absent in the ketone, directly impacting regulatory compliance and safe‑handling requirements.
- [1] McCarthy, D. J., et al. 'A comparison of the mutagenicity and macromolecular binding of the carcinogens Michler's ketone and reduced Michler's ketone.' Mutat. Res. 119.1 (1983): 7‑14. View Source
